molecular formula C6H9ClF5NO B12119284 3-Pentafluoroethyloxy-pyrrolidinium chloride

3-Pentafluoroethyloxy-pyrrolidinium chloride

Cat. No.: B12119284
M. Wt: 241.59 g/mol
InChI Key: YPJKNLDMUXWTKJ-UHFFFAOYSA-N
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Description

3-Pentafluoroethyloxy-pyrrolidinium chloride is a chemical compound that belongs to the class of pyrrolidinium-based ionic liquids. These compounds are known for their unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents . The presence of the pentafluoroethyloxy group enhances its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentafluoroethyloxy-pyrrolidinium chloride typically involves a two-step process. The first step is the alkylation of pyrrolidine with a suitable alkyl halide, such as pentafluoroethyl bromide, under nucleophilic substitution conditions . This reaction is usually carried out in an aprotic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures. The second step involves the quaternization of the resulting intermediate with hydrochloric acid to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product . Additionally, the use of microwave-assisted synthesis has been explored to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Pentafluoroethyloxy-pyrrolidinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted pyrrolidinium salts.

Properties

Molecular Formula

C6H9ClF5NO

Molecular Weight

241.59 g/mol

IUPAC Name

3-(1,1,2,2,2-pentafluoroethoxy)pyrrolidin-1-ium;chloride

InChI

InChI=1S/C6H8F5NO.ClH/c7-5(8,9)6(10,11)13-4-1-2-12-3-4;/h4,12H,1-3H2;1H

InChI Key

YPJKNLDMUXWTKJ-UHFFFAOYSA-N

Canonical SMILES

C1C[NH2+]CC1OC(C(F)(F)F)(F)F.[Cl-]

Origin of Product

United States

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